(Hexyloxy)cyclopropane
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Overview
Description
(Hexyloxy)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a hexyloxy group. Cyclopropane derivatives are known for their unique structural properties, which include significant ring strain due to the three-membered ring. This strain often imparts high reactivity to the compound, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a carbenoid intermediate, which then reacts with an alkene to form the cyclopropane ring . The hexyloxy group can be introduced via nucleophilic substitution reactions using appropriate hexyloxy precursors .
Industrial Production Methods: Industrial production of (Hexyloxy)cyclopropane may involve large-scale Simmons-Smith reactions or other cyclopropanation methods such as the use of diazo compounds in the presence of transition metal catalysts . These methods are optimized for yield and purity, often involving continuous flow reactors to manage the exothermic nature of the reactions.
Chemical Reactions Analysis
Types of Reactions: (Hexyloxy)cyclopropane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Cyclopropane carboxylic acids.
Reduction: Saturated cyclopropane derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
(Hexyloxy)cyclopropane has several applications in scientific research:
Mechanism of Action
The mechanism by which (Hexyloxy)cyclopropane exerts its effects often involves the high ring strain of the cyclopropane ring, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including ring-opening reactions that release the strain energy . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes .
Comparison with Similar Compounds
Cyclopropane: The parent compound, known for its high reactivity due to ring strain.
Cyclobutane: A four-membered ring compound with less strain and reactivity compared to cyclopropane.
Cyclopentane: A five-membered ring compound with minimal ring strain and higher stability.
Uniqueness: (Hexyloxy)cyclopropane is unique due to the presence of the hexyloxy group, which imparts specific chemical properties and reactivity. This substitution can enhance the compound’s solubility, stability, and potential biological activity compared to unsubstituted cyclopropane .
Properties
CAS No. |
5462-72-6 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
hexoxycyclopropane |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-8-10-9-6-7-9/h9H,2-8H2,1H3 |
InChI Key |
YNHJJAQNRQHKIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1CC1 |
Origin of Product |
United States |
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